5-Ethyl-4-propyl-1,2-oxazolidin-3-one
Description
Structure
3D Structure
Properties
CAS No. |
90124-73-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-ethyl-4-propyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
AJKSMNBNWJERCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(ONC1=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 4 Propyl 1,2 Oxazolidin 3 One and Analogues
Established Oxazolidinone Ring Formation Strategies
The formation of the oxazolidinone ring is a key step that has been the subject of extensive research, leading to a number of reliable and versatile synthetic strategies. These can be broadly categorized into cyclization reactions of pre-functionalized open-chain compounds and metal-mediated coupling reactions that form the ring in a concerted or stepwise fashion.
Cyclization strategies are fundamental in heterocyclic chemistry. For oxazolidinones, these methods typically begin with acyclic precursors that already contain the requisite nitrogen and oxygen functionalities, which are then induced to form the ring.
A prevalent and long-standing method for the synthesis of 1,3-oxazolidin-2-ones involves the reaction of β-amino alcohols with a "C1 building block" that provides the carbonyl carbon of the carbamate (B1207046) ring. beilstein-journals.org The choice of this C1 source can influence reaction conditions and substrate compatibility. Common C1 building blocks include highly reactive and hazardous compounds like phosgene, as well as safer alternatives such as diethyl carbonate, carbon dioxide, or urea. beilstein-journals.org The reaction proceeds via the formation of an intermediate, which then undergoes intramolecular cyclization to yield the oxazolidinone ring. For the synthesis of a target molecule like 5-ethyl-4-propyl-1,3-oxazolidin-2-one, the corresponding precursor would be 4-aminoheptan-3-ol. The reaction of this β-amino alcohol with a suitable C1 source would lead to the desired cyclic carbamate.
Table 1: Comparison of C1 Building Blocks for Oxazolidinone Synthesis from β-Amino Alcohols
| C1 Building Block | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosgene (or triphosgene) | Base (e.g., pyridine), low temperature | High reactivity, good yields | High toxicity, requires careful handling |
| Dialkyl Carbonates (e.g., DEC) | Base, elevated temperature | Low toxicity, readily available | Requires higher temperatures, slower reaction |
| Carbon Dioxide (CO₂) | High pressure, catalyst may be required | Sustainable, non-toxic C1 source | Requires high pressure, often lower yields |
| Urea | High temperature | Inexpensive, safe | High temperatures, potential side reactions |
This table is generated based on general chemical principles and information from sources discussing oxazolidinone synthesis. beilstein-journals.org
An alternative and highly versatile approach is the intramolecular cyclization of pre-formed carbamates. nih.govnii.ac.jp In this method, a β-amino alcohol is first converted to a suitable carbamate derivative, which is then cyclized to form the oxazolidinone ring. nii.ac.jp This two-step process allows for greater control and can be adapted for a wide range of substrates. The cyclization is often promoted by a base, which deprotonates the hydroxyl group, initiating a nucleophilic attack on the carbamate carbonyl and displacing a leaving group. researchgate.net This strategy has been successfully employed for the synthesis of various functionalized oxazolidinones. For instance, glycidyl (B131873) carbamates can undergo intramolecular cyclization, catalyzed by an amine base, to form 4-hydroxymethyl 2-oxazolidinones. nii.ac.jp The efficiency of the reaction can be influenced by the electronic properties of the substituents on the carbamate. nii.ac.jp
Recent advancements have demonstrated that these cyclic carbamates can also act as electrophiles, expanding their synthetic utility as precursors to other heterocyclic systems like functionalized lactams. nih.gov
Table 2: Research Findings on Intramolecular Carbamate Cyclization
| Substrate Type | Catalyst/Base | Key Finding | Reference |
|---|---|---|---|
| Glycidyl Carbamates | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | TBD was a highly effective catalyst for the cyclization at room temperature, activating both the carbamate and epoxide moieties. | nii.ac.jp |
| Amino Alcohol Carbamates | Phosphazene base (P₄-base) | Catalytic amounts of P₄-base facilitated intramolecular hydroamidation with good functional group tolerance. | organic-chemistry.org |
| Epoxy Carbamates | Various bases (e.g., t-BuOK, DMAP) | A one-step conversion combining nucleophilic epoxide opening and intramolecular acyl substitution was developed, avoiding harsh conditions. | researchgate.net |
| N-Boc protected amines | Internal nucleophiles | N-Boc carbamates, typically used as protecting groups, can serve as electrophiles in intramolecular reactions to form heterocycles like oxazolidinones. | nih.gov |
Metal-catalyzed reactions represent a powerful class of transformations for constructing oxazolidinone rings, often characterized by high efficiency, selectivity, and mild reaction conditions.
The [3+2] cycloaddition of epoxides and isocyanates is an atom-economical method for synthesizing 1,3-oxazolidin-2-ones. nii.ac.jp This reaction is typically catalyzed by Lewis acidic metal complexes. Bimetallic aluminum(salen) complexes have been shown to be effective catalysts for this transformation, proceeding with retention of the epoxide's stereochemistry and accommodating both aromatic and aliphatic isocyanates. acs.orgncl.ac.uk Notably, unlike similar reactions using carbon dioxide, this process does not require a co-catalyst. acs.org
Chromium(salphen) complexes also serve as competent catalysts for the reaction between epoxides and isocyanates. nih.gov Under optimized conditions (e.g., 1.5 mol% catalyst at 80 °C), a range of oxazolidinones can be produced in high yields. nih.gov However, a competing reaction, the cyclotrimerization of the isocyanate to form isocyanurates, can occur, particularly with electron-deficient isocyanates. This highlights the importance of matching the catalyst's activity with the reactivity of the substrates. nih.gov
Table 3: Research Findings on Metal-Catalyzed Epoxide-Isocyanate Cycloaddition
| Catalyst | Substrates | Key Finding | Reference |
|---|---|---|---|
| [Al(salen)]₂O (Bimetallic Aluminum) | Various epoxides and isocyanates | Catalyzes the reaction with retention of epoxide stereochemistry; no co-catalyst is required. | acs.orgncl.ac.uk |
| Chromium(salphen) complex | Various epoxides and isocyanates | Effective catalyst providing oxazolidinones in up to 90% yield. A competing isocyanurate formation was observed with electron-deficient isocyanates. | nih.gov |
The coupling of aziridines with carbon dioxide (CO₂) is a highly attractive, atom-economical, and environmentally friendly route to 5-substituted 1,3-oxazolidin-2-ones. whiterose.ac.ukunimi.it This reaction involves the formal insertion of a CO₂ molecule into one of the C-N bonds of the aziridine (B145994) ring. The process is typically catalyzed by metal complexes that can activate the aziridine ring.
Aluminum(salphen) complexes have proven to be sustainable and reusable catalysts for this transformation, operating under relatively mild conditions (50–100 °C, 1–10 bar CO₂) and often without the need for a solvent. nih.govresearchgate.netyork.ac.uk This method is applicable to a variety of substituted aziridines and generally exhibits high regioselectivity, with the C-N bond cleavage occurring at the more substituted carbon of the aziridine. researchgate.net The mechanism is proposed to involve a bifunctional activation where the aluminum center acts as a Lewis acid to activate the aziridine, and an axial ligand acts as a nucleophile to initiate ring-opening. unimi.it
Table 4: Research Findings on Metal-Catalyzed Aziridine-CO₂ Cycloaddition
| Catalyst System | Conditions | Substrate Scope | Key Finding | Reference |
|---|---|---|---|---|
| Aluminum(salphen) complex | 50–100 °C, 1–10 bar CO₂, solvent-free | Variety of substituted aziridines | High regioselectivity; catalyst is reusable. The method was applied to a total synthesis of the drug toloxatone. | nih.govresearchgate.netyork.ac.uk |
| [Al]-Cl (bifunctional catalyst) | Not specified | N-substituted aziridines | The catalyst acts bifunctionally, with the metal center as an electrophile and the chloride ligand as a nucleophile, leading to the oxazolidinone product. | unimi.it |
Metal-Catalyzed Coupling Reactions for Oxazolidinone Synthesis
Propargylic Amine Cyclocarbonylation with Carbon Dioxide (e.g., with Silver or Copper Catalysts)
The carboxylative cyclization of propargylic amines with carbon dioxide (CO₂) represents a highly efficient and atom-economical method for constructing the 5-alkylidene-1,2-oxazolidin-3-one core structure. mdpi-res.com This transformation is a key step towards synthesizing analogues of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. Silver catalysts, in particular, have proven to be highly effective for this reaction.
Research has demonstrated that silver acetate, often in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can efficiently catalyze the incorporation of CO₂ into a wide range of propargylic amines. mdpi.comsoci.org The reaction proceeds under mild conditions, such as at room temperature and atmospheric or slightly elevated CO₂ pressure, to give the corresponding oxazolidinone derivatives in high to excellent yields. mdpi.comsoci.org Mechanistic studies suggest the reaction involves the formation of a carbamate intermediate, followed by silver-catalyzed activation of the alkyne for intramolecular ring closure. mdpi.com A significant finding is that this method is effective for both terminal and internal alkynes, and the resulting exocyclic double bond is predominantly formed with Z-geometry, as confirmed by X-ray analysis. mdpi.comsoci.org The choice of solvent can be critical, with DMSO showing a dramatic acceleration of the reaction rate. mdpi.com
An environmentally conscious variation of this method utilizes silver carbonate as the catalyst in neat water, with potassium bicarbonate serving as a sustainable source of CO₂. nih.gov For improved catalyst recovery and reuse, silica-coated magnetite nanoparticles have been employed as a catalyst, which can be retrieved using an external magnet and reused multiple times without significant loss of activity. acs.org
While silver is a prominent catalyst, other transition metals can also facilitate related cyclocarbonylations. For instance, palladium(II) chloride has been used to catalyze the cyclocarbonylation of propargylic amines to afford (E)-α-chloroalkylidene-β-lactams, demonstrating the versatility of these substrates in metal-catalyzed cyclizations. kcl.ac.uk
| Catalyst System | CO₂ Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| AgOAc, DBU | 1.0 MPa CO₂ | Toluene | Room Temp, 2 h | 95% | mdpi.com |
| AgOAc, DBU | Atmospheric CO₂ | DMSO | Room Temp | 98% | mdpi.com |
| Ag₂CO₃ (2 mol%) | KHCO₃ | Water | Mild | High | nih.gov |
| Silica-coated Magnetite | CO₂ | Not specified | Not specified | High (reusable) | acs.org |
Organocatalytic and Catalyst-Free Approaches for Ring Formation
In addition to metal-catalyzed methods, organocatalytic and catalyst-free strategies have emerged as powerful alternatives for the synthesis of oxazolidinone rings, offering advantages in terms of cost, toxicity, and sustainability.
Organocatalytic Approaches: Organocatalysis avoids the use of transition metals, relying instead on small organic molecules to promote the reaction. For the synthesis of related oxazolidine (B1195125) structures, several effective organocatalytic systems have been developed.
Amidine and Guanidine Bases: The metal-free carboxylative cyclization of propargylic amides with CO₂ can be achieved using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst to produce (Z)-5-alkylidene-1,3-oxazolidine-2,4-diones. nih.gov
Bifunctional Catalysts: A hydroquinine-derived bifunctional squaramide has been successfully used to catalyze the asymmetric domino reaction between pyrazolinone ketimines and γ-hydroxyenones, yielding complex oxazolidino spiropyrazolinones with high enantioselectivity. acs.org
Chiral Brønsted Acids: Chiral magnesium phosphate (B84403) catalysts have been employed for the highly efficient one-pot enantioselective synthesis of 1,3-oxazolidines from imines and alcohols. flowchemistryeurope.combioorg.orgresearchgate.net This reaction proceeds through a hemiaminal intermediate followed by intramolecular cyclization. flowchemistryeurope.combioorg.org
Catalyst-Free Approaches: Certain reactions for forming the oxazolidinone ring can proceed efficiently without any catalyst under mild conditions. A notable example is the one-pot reaction of epoxides with chlorosulfonyl isocyanate at room temperature. researchgate.net This method produces both oxazolidinones and five-membered cyclic carbonates in good yields with short reaction times and simple purification. researchgate.net The reaction is believed to proceed via an asynchronous concerted mechanism. researchgate.net Similarly, catalyst-free three-component reactions have been developed for the synthesis of related isoxazolidine (B1194047) rings. researchgate.net
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)
To enhance reaction efficiency, reduce reaction times, and improve scalability, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry have been applied to the production of oxazolidinones.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of oxazolidinone chiral auxiliaries. The cyclization of amino alcohols with reagents like diethyl carbonate, which often requires long reaction times under conventional heating, can be completed much more rapidly and with improved yields using microwave heating. For example, 4-substituted oxazolidin-2-ones have been readily prepared from the corresponding amino alcohols under microwave irradiation at 125–135 °C. This technique has also been applied to the synthesis of related heterocycles, including 1,3-thiazolidin-4-ones.
Flow Chemistry: Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, precise control over reaction parameters, and straightforward scalability. Several flow-based procedures for oxazolidinone synthesis have been developed.
A scalable continuous photochemical synthesis of an oxazolidinone precursor was achieved using a Vapourtec UV-150 flow reactor, completing the key photochemical step in just 10 minutes of residence time with a 75% yield. mdpi.com
In a drug discovery setting, the H-Cube® flow hydrogenator was utilized for the reduction step in an oxazolidinone synthesis sequence, overcoming the safety and efficiency limitations of batch hydrogenation processes. soci.org
Demonstrating a link to sustainable precursors, a highly efficient, intensified flow process was developed to convert unrefined bio-based glycerol (B35011) into 5-(hydroxymethyl)oxazolidinone, a valuable building block. researchgate.net This process showcases a high space-time yield and a low environmental factor. researchgate.net
Convergent Strategies Utilizing Biomass-Derived Precursors
The principles of green chemistry encourage the use of renewable feedstocks for chemical synthesis. Biomass, an abundant and sustainable source of carbon, can be converted into valuable chemical building blocks for the synthesis of heterocyclic compounds like oxazolidinones.
A prime example of this strategy is the use of glycerol, a major byproduct of the biodiesel industry. An intensified flow process has been successfully developed to convert unrefined, bio-based glycerol into 5-(hydroxymethyl)oxazolidinone. researchgate.net This represents a valorization pathway for a low-cost feedstock into a high-value chemical intermediate. The synthesis begins with glycerol and proceeds through key intermediates like chlorohydrins and amino-alcohols before cyclization to the oxazolidinone ring. researchgate.net
Furthermore, many classical syntheses of oxazolidinones start from amino alcohols or epoxides. researchgate.net These precursors can themselves be derived from biomass. Amino alcohols are readily available via the reduction of amino acids, which are fundamental biological molecules. Epoxides, such as (S)-epichlorohydrin, can be produced from glycerol, providing another convergent route from biomass to the oxazolidinone core structure. researchgate.net
Enantioselective Synthesis of this compound and Related Chiral Derivatives
Creating specific stereoisomers of chiral molecules like this compound is crucial, as biological activity is often dependent on stereochemistry. Enantioselective synthesis methods aim to produce a single enantiomer in high purity.
Asymmetric Hydrogenation of Oxazolones
A highly effective method for producing chiral 4-substituted 2-oxazolidinones is the asymmetric hydrogenation of the corresponding prochiral 2-oxazolones. An efficient synthesis has been developed using a ruthenium(II)–N-heterocyclic carbene (NHC) complex as the catalyst. This method provides access to a variety of optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and in high yields. The reaction can be scaled up to the gram scale with low catalyst loading, and the enantioenriched products can be further transformed into other valuable chiral molecules like β-amino alcohols.
| Substrate (Oxazolone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Phenyl-1,3-oxazol-2(3H)-one | Ru(II)-NHC Complex | 98 | 96 |
| 4-(4-Chlorophenyl)-1,3-oxazol-2(3H)-one | Ru(II)-NHC Complex | 99 | 95 |
| 4-(Naphthalen-2-yl)-1,3-oxazol-2(3H)-one | Ru(II)-NHC Complex | 99 | 96 |
| 4-Benzyl-1,3-oxazol-2(3H)-one | Ru(II)-NHC Complex | 99 | 94 |
Chiral Auxiliary-Mediated Asymmetric Transformations
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a non-chiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed, leaving an enantioenriched product. Oxazolidinones themselves, particularly those popularized by David A. Evans, are among the most widely used chiral auxiliaries for stereoselective aldol (B89426), alkylation, and cycloaddition reactions.
For the synthesis of optically active 4,5-disubstituted oxazolidin-2-ones, a powerful tandem strategy has been developed. This method utilizes a chiral auxiliary-mediated asymmetric aldol reaction to establish the initial stereocenters. This is followed by a Curtius rearrangement and subsequent in-situ intramolecular ring closure to form the desired oxazolidin-2-one with high diastereoselectivity. This approach allows for the direct conversion of chiral imides to the target cyclic carbamates without isolating unstable intermediates.
The synthesis of novel chiral auxiliaries is also an active area of research. For instance, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids in four steps, with the goal of developing more effective auxiliaries for asymmetric reactions. Furthermore, related sulfur-containing analogues, such as 1,3-oxazolidine-2-thiones, can also serve as effective chiral auxiliaries, sometimes offering advantages in ease of removal.
Application of Evans' Chiral Auxiliaries in Diastereoselective Reactions
The use of chiral auxiliaries, particularly the oxazolidinones developed by David A. Evans, represents a cornerstone of asymmetric synthesis and is highly applicable for constructing the this compound scaffold. wikipedia.orgsantiago-lab.com These auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. blogspot.com The general process involves covalently attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. blogspot.comwilliams.edu
For the synthesis of this compound, a typical sequence would involve the N-acylation of an Evans auxiliary with propionyl chloride or a related derivative. The resulting N-propionyl oxazolidinone can then be deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid, chelated Z-enolate. wikipedia.orgacs.org This enolate's geometry is controlled by the steric bulk of the substituent on the chiral auxiliary (e.g., benzyl (B1604629) or isopropyl group). blogspot.com
The subsequent alkylation of this enolate with an ethyl halide (e.g., ethyl iodide) proceeds with high diastereoselectivity. The resident chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.orgorgsyn.org This directed alkylation establishes the relative stereochemistry between the C4 and C5 positions. Finally, the auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the chiral carboxylic acid precursor, which can then be converted to the target 1,2-oxazolidin-3-one through further synthetic steps. williams.eduacs.org The versatility of Evans auxiliaries lies in their high predictability and the commercial availability of both enantiomeric forms, allowing access to either stereoisomer of the target product. santiago-lab.comorgsyn.org
Table 1: Evans' Chiral Auxiliaries and Their Role in Diastereoselective Synthesis
| Chiral Auxiliary | Key Feature | Typical Application in Synthesis | Resulting Stereocontrol |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Phenyl group directs incoming electrophiles. | Diastereoselective alkylation, aldol, and acylation reactions. orgsyn.org | High syn- and anti-selectivity depending on enolate geometry. |
| (4S)-4-benzyl-2-oxazolidinone | Crystalline and UV-active, facilitating purification and analysis. orgsyn.org | Asymmetric alkylations and aldol reactions. wikipedia.orgwilliams.edu | Predictable control, leading to high diastereomeric excess. |
| (4R)-4-isopropyl-2-oxazolidinone | Derived from L-valine. | Used in numerous natural product syntheses for stereocenter installation. santiago-lab.com | Excellent stereochemical induction in aldol and alkylation reactions. |
Enantioselective Catalysis (e.g., Ruthenium-NHC, Organoselenium)
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Catalysis: A prominent method for synthesizing optically active 2-oxazolidinones is the asymmetric hydrogenation of precursor 2-oxazolones, catalyzed by ruthenium(II)-N-heterocyclic carbene (NHC) complexes. rsc.orgzendy.io This strategy has proven effective for a wide range of 4-substituted 2-oxazolones, affording the corresponding 2-oxazolidinones in excellent yields (up to 99%) and high enantioselectivities (up to 96% ee). rsc.orgrsc.org To synthesize a molecule like this compound, a precursor such as 5-ethyl-4-propyl-1,3-oxazol-2(3H)-one would be required. The hydrogenation of the C=C bond in the oxazolone (B7731731) ring, guided by the chiral Ru-NHC catalyst, would establish the two adjacent stereocenters at C4 and C5. The reaction tolerates various functional groups and has been successfully performed on a gram scale with low catalyst loading, highlighting its practical utility. rsc.orgrsc.org
Table 2: Performance of Ruthenium-NHC Catalysts in Asymmetric Hydrogenation of 2-Oxazolones
| Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Aryl-2-oxazolones | [Ru(p-cymene)(L)Cl]PF₆ | >95 | up to 96 | rsc.org |
| 4-Alkyl-2-oxazolones | Ru(II)-NHC Complex | up to 99 | up to 96 | rsc.orgrsc.org |
| N-Alkyl-2-oxazolones | Ru(II)-NHC Complex | High | High | rsc.org |
Organoselenium Catalysis: Emerging research has also pointed towards the use of organoselenium compounds as catalysts for the enantioselective synthesis of 2-oxazolidinones. thieme-connect.de These methods often proceed via enantioselective oxyamination or similar transformations, representing a novel avenue for accessing these heterocyclic scaffolds. While still a developing area, organocatalysis, in general, offers the benefits of being metal-free and often operating under mild conditions.
Functionalization and Derivatization Strategies for the this compound Scaffold
Once the core this compound structure is synthesized, it can be further modified to create a library of analogs with diverse properties. These modifications can be targeted at the nitrogen atom or the carbon backbone.
N-Substitutions (e.g., N-Acylation, N-Arylation)
The nitrogen atom of the oxazolidinone ring is a key site for derivatization.
N-Acylation: N-acylation involves the attachment of an acyl group to the nitrogen atom. This is a fundamental transformation, often achieved using acyl chlorides or anhydrides in the presence of a base. This derivatization is not only a common step in the use of oxazolidinones as chiral auxiliaries but can also be a final step to produce target molecules with specific functionalities. acs.org
N-Arylation: A more complex modification is N-arylation, which introduces an aryl group onto the oxazolidinone nitrogen. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. nih.gov The reaction, often a variation of the Buchwald-Hartwig amination, couples the oxazolidinone with an aryl halide (typically an aryl bromide). The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. This method provides a powerful tool for creating 3-aryl-2-oxazolidinones, a structural motif present in several biologically active compounds. nih.gov
Table 3: Typical Conditions for Palladium-Catalyzed N-Arylation of 2-Oxazolidinones
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| Aryl Bromides | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | Good | nih.gov |
| Aryl Bromides | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Good | nih.gov |
Stereoselective Alkylation and Other Substitutions at C4 and C5 Positions
Modifying the substituents at the C4 and C5 positions after the ring has been formed is synthetically challenging due to the presence of two contiguous, sterically hindered stereocenters. Direct functionalization would require methods that can operate on these sp³-hybridized carbons without compromising the ring's integrity or the established stereochemistry.
While direct C-H activation at these positions is difficult, strategies could potentially involve ring-opening, modification, and subsequent ring-closing. Alternatively, if the synthesis starts from a precursor that has a handle for further reactions (e.g., a hydroxyl or halide), subsequent substitutions could be performed. However, the most common and reliable approach is to install the desired C4 and C5 substituents (in this case, propyl and ethyl groups) from the outset using methods like the Evans auxiliary-directed alkylation. wikipedia.orgorgsyn.org Research into the stereoselective alkylation of related systems, such as the α-tertiary alkylation of N-(arylacetyl)oxazolidinones via zirconium enolates, demonstrates that C-C bond formation adjacent to the ring can be achieved with high diastereoselectivity, suggesting that creative enolate strategies could be a potential, albeit complex, avenue for derivatization. nih.gov
Design and Synthesis of Structurally Modified Analogues (e.g., Bis-oxazolidinones, Hybrids)
A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity to achieve synergistic or dual modes of action. nih.gov The this compound scaffold is an excellent candidate for incorporation into such hybrid structures.
Hybrid Molecules: Researchers have successfully synthesized oxazolidinone-quinolone hybrids, which merge the structural features of oxazolidinone antibacterials with those of quinolone antibiotics. nih.gov The synthesis involves creating a linker, often a piperazine (B1678402) ring, to connect the two pharmacophores. The nature of this spacer significantly influences the biological activity of the final hybrid compound. nih.gov Other examples include the synthesis of isoxazolidine/isoquinolinone and isoxazole/isoquinolinone fused hybrids through multi-step sequences involving 1,3-dipolar cycloaddition reactions. mdpi.com These approaches demonstrate how the oxazolidinone core can be embedded within larger, more complex heterocyclic systems.
Bis-oxazolidinones: The concept of bis-oxazolidinones involves linking two oxazolidinone units together. While direct examples are less common in the search results, the principle is well-established in the synthesis of related structures like bisoxazoline (BOX) ligands. These important chiral ligands are sometimes synthesized from enantioenriched oxazolidinone products, showcasing the transformation of the oxazolidinone motif into more complex, dimeric structures. rsc.orgrsc.org A bis-oxazolidinone could be designed with a flexible or rigid linker connecting either the nitrogen atoms or carbon positions of two oxazolidinone rings, leading to molecules with unique three-dimensional shapes and potential applications in materials science or as bidentate ligands.
Table 4: Examples of Structurally Modified Oxazolidinone Analogues
| Analogue Type | Design Strategy | Synthetic Approach | Potential Application | Reference |
| Oxazolidinone-Quinolone Hybrids | Covalent linking of oxazolidinone and quinolone pharmacophores. | Multi-step synthesis involving spacer attachment to both heterocyclic systems. | Dual-action antibacterial agents. | nih.gov |
| Fused Isoxazolidine/Isoquinolinone Hybrids | Fusing the oxazolidinone ring system with other heterocycles. | 1,3-Dipolar cycloaddition followed by subsequent cyclization/rearrangement reactions. | Novel heterocyclic scaffolds for biological screening. | mdpi.com |
| Thiazolidinedione-Oxadiazole Hybrids | Combining two different biologically active heterocyclic rings. | Coupling of pre-functionalized heterocyclic precursors. | Development of new therapeutic agents. | nih.gov |
Chemical Reactivity and Transformation Pathways of 5 Ethyl 4 Propyl 1,2 Oxazolidin 3 One
Potential Ring-Opening Reactions of the 1,2-Oxazolidin-3-one Core
Ring-opening reactions are a common transformation for strained heterocyclic systems like oxazolidinones, often proceeding through cleavage of the N-O or C-O bonds.
Decarboxylative coupling has become a significant strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds from carboxylic acids. rsc.org For oxazolidinone systems, decarboxylation can be a key step in various transformations. For instance, N-acyl-2-oxazolidinones can undergo decarboxylative isomerization to form 2-oxazolines in the presence of reagents like lithium iodide. nih.gov While this has not been demonstrated for 1,2-oxazolidin-3-ones, it suggests a potential pathway for transformation if the nitrogen atom of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one were appropriately activated, for example, through acylation.
Furthermore, copper-catalyzed multicomponent reactions have been utilized to synthesize oxazolidin-2-ones from propiolic acids, amines, and aldehydes, involving a tandem decarboxylative/carboxylative cyclization process. researchgate.net This highlights the role of decarboxylation in the formation and potential cleavage of the oxazolidinone ring under transition-metal catalysis.
The 1,2-oxazolidin-3-one ring is susceptible to nucleophilic attack, which can lead to ring cleavage and the formation of functionalized acyclic products. The regioselectivity of such attacks would likely be influenced by the substitution pattern on the ring. In related systems, such as oxazolidinone-fused aziridines, acid-catalyzed ring-opening with various alcohols has been shown to be an effective method for synthesizing 2-amino ethers. nih.gov The reaction proceeds via nucleophilic attack on the aziridine (B145994), which is structurally related to the oxazolidinone core.
The nucleophilic ring-opening of bicyclic aziridine precursors can lead to the formation of oxazolidinones with high regioselectivity, using a variety of carbon, oxygen, nitrogen, sulfur, and halogen-containing nucleophiles. researchgate.net This suggests that the 1,2-oxazolidin-3-one ring in this compound could potentially be opened by strong nucleophiles, leading to various functionalized derivatives.
Postulated Reactivity of Peripheral Functional Groups (Ethyl and Propyl Moieties)
The selective functionalization of the ethyl and propyl groups attached to the 5- and 4-positions of the oxazolidinone ring, without disrupting the core, presents a significant synthetic challenge. Research on the direct C-H functionalization of alkyl groups adjacent to heterocyclic rings, such as azoles, has shown that transition-metal catalysis can enable the formation of new C-C and C-heteroatom bonds. thieme-connect.de However, this reactivity is highly dependent on the specific heterocycle and catalyst system. There is no available data to suggest whether the 1,2-oxazolidin-3-one ring would activate its adjacent alkyl groups for similar transformations.
Hypothetical Chemo- and Regioselective Transformations
Achieving chemo- and regioselectivity in the transformation of a molecule with multiple functional groups like this compound is a key aspect of synthetic chemistry. The outcome of a reaction would depend on the reagents and conditions used, which could favor either reaction at the carbonyl group, ring-opening, or functionalization of the side chains. Studies on other complex heterocyclic systems have demonstrated that factors such as the nature of substituents, reaction temperature, and the presence of catalysts can control the chemo- and regioselectivity of reactions. mdpi.comurfu.ruresearchgate.net In the absence of experimental data for this compound, any discussion of selective transformations remains purely speculative.
Stereochemical Considerations in 5 Ethyl 4 Propyl 1,2 Oxazolidin 3 One Chemistry
Importance of Chiral Centers at C4 and C5 in 1,2-Oxazolidin-3-one Ring Systems
The spatial arrangement of substituents at the C4 and C5 positions of the 1,2-oxazolidin-3-one ring is of paramount importance. These chiral centers define the three-dimensional structure of the molecule, which in turn dictates its biological activity and its utility as a chiral auxiliary in asymmetric synthesis. nih.govnih.gov The specific configuration of these centers can lead to significant differences in how the molecule interacts with other chiral molecules, such as enzymes or receptors in a biological system. nih.govmdpi.comkhanacademy.org
In the broader context of drug development, chirality is a key factor, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govmdpi.comkhanacademy.org For oxazolidinones, which are a known class of antimicrobial agents, the stereochemistry is crucial for their efficacy. nih.govnih.gov For instance, the antibacterial activity of many oxazolidinone-based drugs is highly dependent on the specific stereoisomer used. nih.gov
The C4 and C5 substituents in 5-ethyl-4-propyl-1,2-oxazolidin-3-one create a specific stereochemical environment that can be exploited in various chemical transformations. The precise orientation of the ethyl and propyl groups influences the facial selectivity of reactions involving the oxazolidinone ring, making it a valuable tool for controlling the stereochemical outcome of new bond formations. The ability to control the absolute and relative stereochemistry at these centers is therefore a primary goal in the synthesis of this and related compounds.
Control of Diastereoselectivity in Synthetic Sequences
The synthesis of this compound with a defined relative stereochemistry between the C4 and C5 centers requires careful control over the reaction conditions and choice of reagents. Diastereoselectivity in the formation of the oxazolidinone ring is often achieved through substrate-controlled or reagent-controlled asymmetric reactions. nih.govnih.gov
Several synthetic strategies for constructing the oxazolidinone core with high diastereoselectivity have been reported for related systems. These methods often involve the cyclization of a precursor that already contains one or more stereocenters, which then directs the stereochemistry of the newly formed chiral center. For example, the synthesis of 4,5-disubstituted oxazolidin-2-ones has been achieved with good to excellent conversions through methods like asymmetric aldol (B89426) additions followed by a Curtius rearrangement. nih.govmdpi.com
Another approach involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams to yield vicinally substituted 2-oxazolidinones with complete control over the relative stereochemistry. nih.gov The stereochemistry of the starting lactam directly translates to the stereochemistry of the oxazolidinone product. Furthermore, palladium-catalyzed intramolecular aminohydroxylation has been shown to produce various heterocycles, including oxazolidinones, with excellent diastereoselectivities. organic-chemistry.org Theoretical studies, such as those using density functional theory, have also been employed to understand and predict the diastereoselectivity in the synthesis of oxazolidinones. acs.org
For 3,4,5-substituted oxazolidin-2-ones, the stereochemistry of syn- and anti-isomers can be assigned using NMR spectroscopy by analyzing the chemical shifts and vicinal coupling constants of the oxazolidinone ring protons. eurjchem.comresearchgate.netresearchgate.net Computational studies have also shown that anti-isomers often possess lower electronic energies compared to their syn-counterparts. eurjchem.comresearchgate.net
Achievement and Maintenance of Enantiomeric Purity during Synthesis
Achieving and maintaining enantiomeric purity is a critical challenge in the synthesis of chiral molecules like this compound. ub.edu Enantiomerically pure compounds are often desired for their specific biological activities and to avoid potential adverse effects from the other enantiomer. nih.govmdpi.com The two main strategies to obtain enantiomerically pure compounds are chiral resolution and asymmetric synthesis. nih.gov
Asymmetric synthesis, which utilizes chiral auxiliaries, catalysts, or reagents to induce chirality, is a powerful method for producing enantiomerically pure compounds. nih.govub.edu Chiral auxiliaries, such as Evans' oxazolidinones, are robust tools that offer high levels of stereoselectivity. ub.edu In the context of synthesizing this compound, a chiral starting material or a chiral catalyst would be employed to ensure the formation of a single enantiomer. ub.edunih.gov
The maintenance of enantiomeric purity throughout a synthetic sequence is equally important. google.com This requires that all subsequent reaction steps proceed without causing racemization or epimerization of the existing chiral centers. Careful selection of reaction conditions, such as temperature and the use of non-racemizing reagents, is crucial.
The enantiomeric purity of oxazolidinones is of such importance that methods for their chiral separation, for example by capillary electrophoresis, have been developed to ensure their quality. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Oxazolidinone Research
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds like 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with a precision of a few parts per million (ppm). This level of accuracy allows for the confident determination of the elemental composition of the molecule. For this compound (C₈H₁₅NO₂), the exact mass can be calculated and then compared with the experimentally determined value to confirm its molecular formula.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Theoretical Monoisotopic Mass | 157.1103 u |
| Expected Ion (e.g., [M+H]⁺) | 158.1176 u |
| Experimentally Determined m/z | Data not available |
| Mass Accuracy (ppm) | Data not available |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Following the accurate mass determination, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural features of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule, including the positions of the ethyl and propyl substituents on the oxazolidinone ring. The fragmentation pattern would be expected to involve characteristic losses, such as the cleavage of the alkyl side chains and the opening of the heterocyclic ring.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Proposed Fragment Structure |
|---|---|---|---|
| 158.1176 ([M+H]⁺) | Data not available | Data not available | e.g., Loss of propyl group |
| 158.1176 ([M+H]⁺) | Data not available | Data not available | e.g., Loss of ethyl group |
| 158.1176 ([M+H]⁺) | Data not available | Data not available | e.g., Ring opening fragments |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam, typically found in the region of 1750-1700 cm⁻¹. Other key absorbances would include C-N stretching, C-O stretching, and the various C-H stretching and bending vibrations of the ethyl and propyl groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C backbone of the alkyl substituents. Conformational isomers, if present, could potentially be distinguished by subtle shifts in the vibrational frequencies.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Lactam) | IR | ~1720 | Strong |
| N-H (if present) | IR | ~3200 | Medium-Broad |
| C-O (Ring) | IR | ~1100 | Medium |
| C-N (Ring) | IR | ~1200 | Medium |
| C-H (Alkyl) | IR/Raman | 2960-2850 | Strong |
Electronic Circular Dichroism (ECD) for Chiral Compound Absolute Configuration Determination
Due to the presence of two stereocenters at positions 4 and 5 of the oxazolidinone ring, this compound can exist as multiple stereoisomers. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of the chromophores and substituents. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for each possible stereoisomer, the absolute configuration of the synthesized compound can be confidently assigned.
X-ray Crystallography for Definitive Absolute Stereochemistry and Molecular Conformation
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For a chiral molecule like this oxazolidinone, the use of anomalous dispersion effects can unambiguously establish the absolute configuration of the stereocenters. The resulting crystal structure would provide invaluable insights into the preferred conformation of the oxazolidinone ring and the orientation of the ethyl and propyl substituents.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions in 5 Ethyl 4 Propyl 1,2 Oxazolidin 3 One Chemistry
Development of Novel and Green Catalytic Systems for Sustainable Oxazolidinone Synthesis
The synthesis of oxazolidinones has traditionally relied on hazardous reagents like phosgenes. researchgate.net A primary future objective is the development of sustainable and efficient catalytic systems for the synthesis of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. Research should focus on "green" chemistry principles, such as the use of non-toxic, renewable feedstocks and energy-efficient reaction conditions.
A significant area of exploration involves the use of carbon dioxide (CO₂) as a C1 building block. rsc.org Catalytic systems that can efficiently incorporate CO₂ into appropriate precursor molecules to form the oxazolidinone ring are highly desirable. For instance, copper-based catalysts, such as CuBr combined with an ionic liquid like 1-butyl-3-methylimidazolium acetate, have shown remarkable efficiency in producing 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO₂, even at atmospheric pressure. mdpi.com Similarly, organocatalytic approaches, using immobilized catalysts like 1,5,7-triazabicyclodec-5-ene (TBD), offer a metal-free alternative for the conversion of epoxy amines with CO₂. rsc.org
Another promising avenue is the use of novel solvent systems, such as deep eutectic solvents (DESs). researchgate.net A ternary DES composed of choline (B1196258) chloride, glycerol (B35011), and aluminum chloride hexahydrate has been successfully employed as both a catalyst and a reaction medium for the synthesis of 3,5-disubstituted oxazolidinones. researchgate.net These systems are often biodegradable, non-toxic, and recyclable, aligning with the goals of green chemistry. researchgate.net Future work would involve adapting these systems to the specific precursors of this compound, optimizing conditions for yield and selectivity.
Table 1: Comparison of Modern Catalytic Systems for Oxazolidinone Synthesis
| Catalyst System | Precursors | Key Features | Potential Application for Target Compound | Reference |
|---|---|---|---|---|
| Polystyrene-supported TBD | Epoxy amines, CO₂ | Halide-free, organocatalytic, recyclable catalyst, continuous flow compatible. | Synthesis from a corresponding 2,3-epoxyheptan-1-amine precursor. | rsc.org |
| CuBr / Ionic Liquid | Propargylic alcohols, 2-aminoethanols, CO₂ | High turnover number, works under 1 atm CO₂, recyclable system. | Synthesis from precursors like 3-hydroxy-2-aminononane and a carbonyl source. | mdpi.com |
| Choline Chloride/Glycerol/AlCl₃·6H₂O (DES) | Epoxides, amines, dimethyl carbonate | Environmentally benign solvent and catalyst, simple reaction conditions. | Three-component synthesis from 1,2-epoxypentane, ethylamine, and a carbonate source. | researchgate.net |
| Gallium (III) complex / TBAI | Aziridines, CO₂ | High regioselectivity, mild reaction conditions (60 °C). | Cycloaddition of a suitable 2-propyl-3-ethyl-aziridine with CO₂. | shu.ac.uk |
Exploration of Undiscovered Chemical Transformations and Reactivity Modes of the Oxazolidinone Ring
The 1,2-oxazolidin-3-one ring is a stable heterocycle, but its reactivity is not fully explored. Future research should investigate novel chemical transformations of this compound to generate new molecular scaffolds. The substituents at the C4 (propyl) and C5 (ethyl) positions are expected to influence the ring's electronic properties and steric environment, potentially leading to unique reactivity.
One key area of study is the selective ring-opening of the oxazolidinone. Studies on similar structures show that the ring can be opened under specific conditions to form iminium ion intermediates. researchgate.net Investigating the hydrolytic, reductive, and oxidative stability of this compound could reveal pathways to valuable intermediates like stereodefined amino alcohols. The stability and reactivity of the ring could also be influenced by temperature; for example, in related oxazolidine (B1195125) systems, high temperatures can favor the ring-opened imine form over the closed-ring structure. nih.gov
Furthermore, the carbonyl group and the N-H bond of the heterocycle are potential sites for functionalization. Research could explore N-arylation or N-alkylation reactions to introduce diverse substituents. organic-chemistry.org Additionally, treating the oxazolidinone as a dienophile or dipolarophile in cycloaddition reactions could lead to the construction of complex, fused heterocyclic systems, a strategy that has been productively applied to other heterocyclic cores. nih.gov
Advanced Stereoselective Synthesis Methodologies for Complex Oxazolidinone Architectures
The C4 and C5 positions of this compound are stereocenters. Therefore, controlling the stereochemistry during its synthesis is of paramount importance for accessing enantiomerically pure compounds. Future research must focus on developing advanced stereoselective methodologies applicable to this specific substitution pattern.
One established approach is to start from chiral precursors, such as enantiopure amino alcohols, which can be cyclized to form the oxazolidinone ring while retaining the stereochemical integrity of the starting material. nih.govnih.gov For the target molecule, this would entail the synthesis of optically active 3-aminoheptan-4-ol or 4-aminoheptan-3-ol.
Alternatively, asymmetric catalysis offers a more elegant solution. Chiral catalysts can be used to induce stereoselectivity in the ring-forming reaction. For example, a chiral magnesium phosphate (B84403) catalyst has been used for the highly enantioselective one-pot synthesis of 1,3-oxazolidines from imines and alcohols. acs.org Another powerful strategy combines asymmetric aldol (B89426) reactions with a modified Curtius protocol, which allows for the rapid and stereocontrolled synthesis of 4,5-disubstituted oxazolidin-2-ones. mdpi.com Adapting such methodologies could enable the selective synthesis of any of the four possible stereoisomers of this compound, which would be crucial for studying its potential biological activities or for its use as a chiral auxiliary.
Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Reaction Prediction and Design
The convergence of chemistry and data science presents a significant opportunity for accelerating research. The integration of artificial intelligence (AI) and machine learning (ML) can be transformative in the study of this compound.
ML models can be developed to predict reaction outcomes with high accuracy. eurekalert.orgyoutube.com By training a neural network on large datasets of known organic reactions, such as the ~10 million reactions found in the Reaxys database, a model can learn the complex relationships between reactants, reagents, and conditions. nih.gov Such a model could be used to predict the optimal catalyst, solvent system, and temperature for the synthesis of this compound, drastically reducing the experimental effort required for optimization. nih.gov For instance, ML has been used to predict reaction barriers and selectivity for numerous reactions, which is a key challenge in synthesis design. eurekalert.orgdtu.dk
Beyond reaction prediction, AI/ML can be used to predict the physicochemical and biological properties of novel compounds. mdpi.com By designing a virtual library of derivatives based on the this compound scaffold, ML models could screen for molecules with desirable characteristics, such as specific target affinities or favorable pharmacokinetic profiles. This in silico screening would allow researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient and cost-effective. mdpi.com
Application of Continuous Flow Chemistry and Microreactor Technology for Efficient Production
To move from laboratory-scale synthesis to efficient and scalable production, future research should explore the application of continuous flow chemistry and microreactor technology. ajinomoto.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, higher yields, and simplified scale-up. ajinomoto.commdpi.com
The synthesis of the blockbuster antibiotic linezolid, which features an oxazolidinone core, has been successfully demonstrated in a seven-step continuous flow process without intermediate purification. researchgate.net This highlights the suitability of flow chemistry for complex multi-step syntheses involving this scaffold. A similar approach could be designed for this compound, integrating the synthesis of precursors and the final ring-formation step into a single, seamless operation.
Microreactors, with their small channel dimensions, provide precise control over reaction parameters like temperature, pressure, and residence time. mdpi.comresearchgate.net This level of control is ideal for optimizing reaction conditions and for safely handling hazardous reagents or performing highly exothermic reactions. ajinomoto.com For example, an organocatalytic flow synthesis of oxazolidinones has been achieved using a packed-bed reactor, which could operate continuously for two weeks without a significant loss of catalytic activity. rsc.org Implementing such a system for this compound would enable efficient, automated, and on-demand production.
Table 2: Advantages of Flow Chemistry for Oxazolidinone Production
| Feature | Benefit in Flow Chemistry | Relevance to this compound | Reference |
|---|---|---|---|
| Safety | Small reaction volumes minimize risks associated with hazardous chemicals or exothermic reactions. | Enables the use of a wider range of energetic reagents and conditions for synthesis. | ajinomoto.com |
| Control | Precise control over temperature, pressure, and mixing leads to higher reproducibility and selectivity. | Crucial for achieving high stereoselectivity in the formation of the chiral centers. | mdpi.com |
| Efficiency | Shorter reaction times and higher yields due to superior heat/mass transfer. Automation reduces manual labor. | Faster optimization of synthetic routes and more rapid production of material for testing. | ajinomoto.commdpi.com |
| Scalability | Production is scaled by running the system for longer or by "numbering-up" (parallel reactors), avoiding re-optimization. | Seamless transition from laboratory discovery to pilot or industrial-scale production. | ajinomoto.com |
| Integration | Multiple reaction and purification steps can be coupled into a single continuous process. | Potential for a "one-pot" telescoped synthesis from simple starting materials to the final product. | researchgate.net |
Design and Synthesis of Complex Molecular Architectures Incorporating the 1,2-Oxazolidin-3-one Scaffold for Materials Science or Catalysis
Beyond its potential as a standalone molecule, this compound can serve as a versatile building block for the construction of more complex molecular architectures with applications in materials science and catalysis.
In materials science, oxazolidine derivatives have been used as performance modifiers in polyurethane coatings. wikipedia.org The oxazolidine ring can act as a "blocked" amine/alcohol, hydrolyzing in the presence of moisture to initiate a curing reaction with isocyanates. wikipedia.org Future research could explore the polymerization of functionalized this compound monomers. By introducing polymerizable groups onto the scaffold, novel polymers could be created where the inherent chirality and rigidity of the oxazolidinone ring influence the material's bulk properties, such as thermal stability or mechanical strength. The synthesis of bis-oxazolidinones, where two rings are connected by a linker, is another strategy to create specific cross-linking agents for advanced polymers. wikipedia.org
In catalysis, the chiral nature of this compound makes it an attractive candidate for development into a chiral ligand or auxiliary. Chiral oxazolidines are already widely used in asymmetric synthesis. acs.org By appropriately modifying the scaffold, for example by attaching coordinating groups to the nitrogen or to one of the alkyl side chains, it could be used to create a chiral environment around a metal center. Such novel ligands could be applied to a wide range of asymmetric transformations, including hydrogenations, cycloadditions, or C-C bond-forming reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
